N-Carbamoylsarcosine

Übersicht

Beschreibung

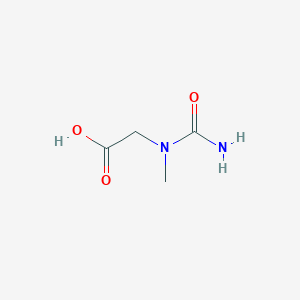

N-Carbamoylsarcosine is a derivative of sarcosine, which is an N-methylated form of glycine. It is an intermediate in the metabolic pathways of arginine and proline, and it plays a role in the degradation of creatinine in microorganisms . The compound has the molecular formula C4H7N2O3 and is known for its involvement in various biochemical processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Carbamoylsarcosine can be synthesized through the reaction of sarcosine with urea under controlled conditions. The reaction typically involves heating sarcosine and urea in the presence of a catalyst to facilitate the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves the enzymatic hydrolysis of N-methylhydantoin. This process uses N-methylhydantoin amidohydrolase to convert N-methylhydantoin to this compound, which is then further processed to obtain the desired compound .

Analyse Chemischer Reaktionen

Enzymatic Hydrolysis

N-Carbamoylsarcosine undergoes hydrolysis catalyzed by the enzyme this compound amidase (EC 3.5.1.59). The reaction can be summarized as follows:

This reaction highlights the transformation of this compound into sarcosine, carbon dioxide, and ammonia, indicating its role in nitrogen metabolism .

Pathway Involvement

This compound is produced from N-methylhydantoin through the action of N-methylhydantoin amidohydrolase. It is further deaminated by this compound amidohydrolase to yield sarcosine, which can then be converted to glycine and formaldehyde through additional enzymatic reactions involving sarcosine dehydrogenase or sarcosine oxidase .

Mechanism of Action of this compound Amidase

The catalytic mechanism of this compound amidase involves several key steps:

-

Nucleophilic Attack : The cysteine residue (Cys177) acts as a nucleophile, attacking the carbonyl carbon of the amide bond in this compound.

-

Formation of an Oxyanion : This attack forms a tetrahedral intermediate, which is stabilized by surrounding residues.

-

Ammonia Release : The reaction proceeds with the elimination of ammonia from the enzyme-substrate complex.

-

Product Formation : Finally, hydrolysis leads to the release of sarcosine, carbon dioxide, and ammonia .

Table 1: Catalytic Residues Involved in the Reaction

| Residue | Role |

|---|---|

| Asp51 | Acts as a general acid/base |

| Cys177 | Catalytic nucleophile |

| Lys144 | Activates Cys177 by altering its pKa |

Biological Significance

This compound plays a significant role in metabolic pathways associated with nitrogen-containing compounds. Its conversion to sarcosine and subsequent degradation processes are crucial for maintaining nitrogen balance and participating in amino acid metabolism.

Microbial Metabolism

Microorganisms such as Arthrobacter and Pseudomonas utilize this compound in their metabolic pathways for creatinine degradation, showcasing its importance in microbial ecology and biochemistry .

Wissenschaftliche Forschungsanwendungen

Enzymatic Applications

N-Carbamoylsarcosine serves as a substrate for various enzymes, notably the this compound amidohydrolase. This enzyme catalyzes the hydrolysis of this compound into sarcosine, carbon dioxide, and ammonia:This reaction is crucial in metabolic pathways involving arginine and proline metabolism, as well as in the degradation of creatinine . The enzyme has been isolated from various microorganisms, which can convert creatinine into this compound, indicating its potential in biotechnological applications for creatinine determination .

Metabolic Pathways

This compound is an intermediate in several metabolic pathways:

- Arginine and Proline Metabolism : It plays a role in the conversion of arginine to proline via multiple enzymatic steps.

- Creatinine Degradation : In this pathway, creatinine is deaminated to N-methylhydantoin before being converted to this compound .

This compound's involvement in these pathways highlights its importance in amino acid metabolism and potential implications for metabolic disorders.

Industrial Applications

The industrial relevance of this compound is primarily linked to its role in the production of D-amino acids. The enzyme N-carbamoyl-D-amino-acid amidohydrolase is utilized at an industrial scale for this purpose. The structural studies of this enzyme reveal insights into its catalytic mechanisms, which can be exploited for the efficient synthesis of D-amino acids used in pharmaceuticals and agrochemicals .

Case Study 1: Enzyme Characterization

A study characterized this compound amidohydrolase from various microbial sources, demonstrating its effectiveness in hydrolyzing this compound. The research highlighted the enzyme's stability across different pH levels and temperatures, making it suitable for industrial applications .

Case Study 2: Metabolomic Analysis

In a rat model, a metabolomic analysis revealed significant downregulation of this compound in response to specific treatments affecting central nervous system functions. This finding suggests potential roles in neuropharmacology and highlights the need for further research into its therapeutic implications .

Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Enzymatic Reactions | Hydrolysis to produce sarcosine | Catalyzed by this compound amidohydrolase |

| Metabolic Pathways | Intermediate in arginine/proline metabolism | Involved in creatinine degradation |

| Industrial Production | Production of D-amino acids | Utilized by N-carbamoyl-D-amino-acid amidohydrolase |

| Neuropharmacology | Changes in metabolite profiles after treatments | Downregulation observed in specific brain regions |

Wirkmechanismus

The mechanism of action of N-Carbamoylsarcosine involves its hydrolysis by the enzyme this compound amidohydrolase. This enzyme catalyzes the hydrolysis of this compound to sarcosine, carbon dioxide, and ammonia . The reaction proceeds through the formation of a tetrahedral intermediate, which is stabilized by the enzyme’s active site residues . The release of ammonia is promoted through electrostatic interactions with specific amino acid residues in the enzyme .

Vergleich Mit ähnlichen Verbindungen

- N-Methylglycine (Sarcosine)

- N-Carbamoylalanine

- N-Carbamoylglutamate

N-Carbamoylsarcosine stands out due to its specific enzymatic hydrolysis pathway and its role in creatinine metabolism .

Biologische Aktivität

N-Carbamoylsarcosine (N-CS) is an important intermediate in various metabolic pathways, particularly in the degradation of creatinine and in arginine and proline metabolism. Its biological activity is primarily mediated through the enzyme this compound amidohydrolase (CSHase), which catalyzes its hydrolysis into sarcosine, carbon dioxide, and ammonia. This compound has garnered attention for its potential implications in health and disease, particularly concerning nitrogen metabolism.

Enzymatic Role

This compound amidohydrolase (CSHase) is a key enzyme involved in the metabolic pathway of N-CS. This enzyme exhibits specificity for this compound, facilitating its conversion through the following reaction:

The enzyme's catalytic mechanism includes a conserved catalytic triad essential for its hydrolytic activity, which has been structurally elucidated through various studies .

Metabolic Pathway

This compound is produced from N-methylhydantoin, which itself is derived from creatinine through a series of enzymatic reactions involving creatinine deaminase and N-methylhydantoin amidohydrolase. This pathway is crucial as it prevents the hydrolysis of creatinine back to creatine, thereby regulating nitrogen levels in biological systems .

Clinical Significance

The dysregulation of nitrogen metabolism linked to this compound has implications for various pathological conditions including metabolic disorders and certain cancers. Understanding the interactions between CSHase and nitrogen metabolism could unveil new therapeutic targets .

Case Studies and Experimental Data

- Enzyme Characterization : A study focused on purifying CSHase from Pseudomonas putida demonstrated its high specificity for this compound with a Km value of 3.2 mM and a maximum velocity (Vm) of 1.75 units/mg protein .

- Structural Analysis : Molecular dynamics simulations have indicated that zinc ions play a significant role in stabilizing the enzyme-substrate complex, enhancing the binding affinity for this compound compared to other substrates like pyrazinamide .

- Substrate Specificity : The relative hydrolysis rates of various N-carbamoyl amino acids by CSHase were quantified, showing that this compound was hydrolyzed at a rate of 100, while derivatives such as N-methyl-N-carbamoyl-D-alanine exhibited significantly lower rates (12.8) .

Data Table: Enzymatic Activity Comparison

| Substrate | Hydrolysis Rate (Relative) |

|---|---|

| This compound | 100 |

| N-Methyl-N-carbamoyl-D-alanine | 12.8 |

| N-Carbamoylglycine | 9.8 |

| N-Carbamoyl-D-alanine | 7.3 |

Eigenschaften

IUPAC Name |

2-[carbamoyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-6(4(5)9)2-3(7)8/h2H2,1H3,(H2,5,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREKYKXYSQMOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331408 | |

| Record name | Carbamoyl Sarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Carbamoylsarcosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30565-25-4 | |

| Record name | 3-Methylhydantoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030565254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamoyl Sarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[carbamoyl(methyl)amino]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLHYDANTOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UWG9630LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.